molecular formula C6H5F2NO2S B11779117 Methyl 4-(difluoromethyl)thiazole-2-carboxylate

Methyl 4-(difluoromethyl)thiazole-2-carboxylate

Cat. No.: B11779117
M. Wt: 193.17 g/mol
InChI Key: YKRIJFVBCBDMOU-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of Methyl 4-(difluoromethyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the thiazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Chemical Reactions Analysis

Methyl 4-(difluoromethyl)thiazole-2-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Methyl 4-(difluoromethyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its difluoromethyl group, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is C7H6F2N2O2SC_7H_6F_2N_2O_2S, with a molecular weight of approximately 189.16 g/mol. The thiazole moiety contributes to the compound's aromaticity and reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Compounds containing thiazole rings, including this compound, exhibit significant antibacterial and antifungal properties. Research indicates that thiazole derivatives can inhibit various enzymes and receptors, positioning them as potential candidates for drug development against infectious diseases .

  • Mechanism of Action : The difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy in biological systems. Interaction studies have shown that these compounds can bind to biological targets such as carbonic anhydrase, leading to inhibition or modulation of enzyme activity.

Antitumor Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, thiazoles have been reported to possess significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and others .

  • Case Study : A study evaluating new thiazole derivatives revealed that compounds with specific substitutions exhibited IC50 values below 2 µg/mL against HepG-2 cells, indicating potent anticancer activity . The presence of electron-donating groups at strategic positions on the thiazole ring was crucial for enhancing this activity.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Compounds derived from the thiazole structure have shown inhibitory effects on flavivirus replication by targeting viral proteins .

  • Research Findings : In a study focusing on phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 µM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific functional groups in enhancing biological activity:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(trifluoromethyl)thiazole-2-carboxylateContains trifluoromethyl instead of difluoromethylHigher electronegativity may enhance biological activity
2-MethylthiazoleLacks fluorinated groupsSimpler structure; less reactivity compared to difluoromethyl derivatives
Thiazole-5-carboxylic acidContains a carboxylic acid without methyl or fluorine substitutionsMore acidic; different reactivity profile

The difluoromethyl group in this compound enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C6H5F2NO2S/c1-11-6(10)5-9-3(2-12-5)4(7)8/h2,4H,1H3

InChI Key

YKRIJFVBCBDMOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CS1)C(F)F

Origin of Product

United States

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